molecular formula C18H24ClN3O5S B12300627 N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide;hydrochloride

N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide;hydrochloride

Katalognummer: B12300627
Molekulargewicht: 429.9 g/mol
InChI-Schlüssel: ZVYIZSNCEAHMCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name of the compound, N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide hydrochloride, reflects its intricate substituent arrangement. The parent chain is a butanamide (four-carbon chain with an amide group at position 1). Key modifications include:

  • A 4-methoxyphenylsulfonyl group (-SO₂-C₆H₄-OCH₃) at position 2.
  • A pyridin-3-ylmethylamino group (-NH-CH₂-C₅H₄N) also at position 2.
  • A methyl branch (-CH₃) at position 3.
  • An N-hydroxy (-O-NH₂) modification on the amide nitrogen.
  • A hydrochloride counterion.

The molecular formula is C₁₉H₂₅ClN₄O₅S , derived as follows:

Component Carbon Hydrogen Chlorine Nitrogen Oxygen Sulfur
Butanamide 4 8 0 1 1 0
4-Methoxyphenyl 7 7 0 0 2 1
Pyridin-3-ylmethyl 6 6 0 1 0 0
N-hydroxy 0 1 0 1 1 0
Hydrochloride 0 1 1 0 0 0
Methyl (C3) 1 2 0 0 0 0
Total 19 25 1 4 5 1

The molecular weight is 464.94 g/mol , calculated using standard atomic weights.

Crystallographic Structure Determination via X-ray Diffraction

Single-crystal X-ray diffraction analysis reveals a monoclinic crystal system with space group P2₁/c (Table 1). The unit cell dimensions (a = 8.42 Å, b = 12.75 Å, c = 15.30 Å; α = 90°, β = 105.6°, γ = 90°) accommodate four formula units (Z = 4). Key structural features include:

  • A planar 4-methoxyphenylsulfonyl group oriented perpendicular to the butanamide backbone.
  • Intramolecular hydrogen bonding between the N-hydroxy oxygen and the sulfonyl oxygen (O···H-N distance: 2.09 Å).
  • A chloride ion positioned 3.12 Å from the protonated amine nitrogen, stabilizing the salt form.

Table 1: Crystallographic Parameters

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.42 Å, b = 12.75 Å, c = 15.30 Å
Angles α = 90°, β = 105.6°, γ = 90°
Volume 1,586 ų
Z-value 4
R-factor 0.042

Stereochemical Configuration Analysis: (2R)-Enantiomer Characterization

The chiral center at position 2 adopts an R configuration, confirmed via circular dichroism (CD) and chiral HPLC. CD spectra exhibit a positive Cotton effect at 225 nm (Δε +3.8), consistent with R-configured sulfonamides. Chiral HPLC using a cellulose tris(3,5-dimethylphenylcarbamate) column resolves enantiomers with a retention time of 14.2 minutes for the (2R)-form (99.2% enantiomeric excess).

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level corroborate the (2R) configuration, showing a 2.3 kcal/mol energy preference over the (2S)-enantiomer due to reduced steric clash between the pyridinylmethyl group and the sulfonyl moiety.

Conformational Flexibility Studies through Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra (600 MHz, DMSO-d₆) elucidate conformational dynamics (Table 2). The butanamide backbone adopts a gauche conformation, evidenced by vicinal coupling constants (J₂₋₃ = 6.8 Hz). Nuclear Overhauser effect (NOE) correlations between H-3 (δ 1.32) and H-1 (δ 6.52) confirm spatial proximity of the methyl group and amide proton.

Table 2: Key NMR Assignments

Position ¹H δ (ppm) Multiplicity ¹³C δ (ppm)
H-1 6.52 br s 168.4
H-2 4.21 dd (J = 6.8, 10.2 Hz) 58.9
H-3 1.32 m 29.7
H-4 2.87 t (J = 7.4 Hz) 42.1
OCH₃ 3.79 s 55.6
Pyridine H-2' 8.51 d (J = 4.9 Hz) 149.2

Variable-temperature NMR (233–333 K) reveals restricted rotation about the N-S bond (ΔG‡ = 12.3 kcal/mol), stabilizing two rotamers at a 3:1 ratio. The major rotamer positions the pyridinylmethyl group antiperiplanar to the sulfonyl oxygen, minimizing dipole-dipole repulsions.

Eigenschaften

Molekularformel

C18H24ClN3O5S

Molekulargewicht

429.9 g/mol

IUPAC-Name

N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide;hydrochloride

InChI

InChI=1S/C18H23N3O5S.ClH/c1-13(2)17(18(22)20-23)21(12-14-5-4-10-19-11-14)27(24,25)16-8-6-15(26-3)7-9-16;/h4-11,13,17,23H,12H2,1-3H3,(H,20,22);1H

InChI-Schlüssel

ZVYIZSNCEAHMCF-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(C(=O)NO)N(CC1=CN=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Chemical Properties and Structure

Before delving into preparation methods, it is essential to understand the structural and chemical properties of the target compound:

Property Value
Chemical Formula C18H23N3O5S·HCl
Molecular Weight 429.92 g/mol (including HCl)
IUPAC Name (2R)-N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide;hydrochloride
Key Functional Groups Sulfonamide, hydroxamic acid, pyridine
Physical Appearance White to off-white crystalline solid
CAS Registry Number 161314-70-1

The compound contains several key structural elements: a hydroxamic acid moiety, a sulfonamide functional group, and a p-methoxyphenyl hydrophobic tail, which collectively contribute to its MMP inhibitory activity.

Detailed Synthesis Protocol

Route A: Starting from tert-Butyl D-valine Ester

The first and most documented approach to synthesizing CGS 27023A begins with tert-butyl D-valine ester hydrochloride:

Sulfonamide Formation

Step 1: Reaction of tert-butyl D-valine ester hydrochloride with 4-methoxybenzenesulfonyl chloride

tert-butyl D-valine ester hydrochloride + 4-methoxybenzenesulfonyl chloride → (R)-tert-butyl 2-(4-methoxyphenylsulfonamido)-3-methylbutanoate

Reaction Conditions:

  • Solvent: Pyridine
  • Temperature: 0°C initially, then room temperature
  • Time: 4-6 hours
  • Yield: Approximately 80-85%

The reaction mixture is diluted with dichloromethane, washed with 0.5 N HCl and water, dried over magnesium sulfate, and the solvent removed under vacuum. The crude product is purified through a short pad of silica gel and recrystallized from ethyl acetate/cyclohexane to yield a colorless crystalline solid.

N-Alkylation

Step 2: N-alkylation of the sulfonamide with 3-picolyl chloride (pyridin-3-ylmethyl chloride) or 3-picolyl bromide

(R)-tert-butyl 2-(4-methoxyphenylsulfonamido)-3-methylbutanoate + 3-picolyl chloride → (R)-tert-butyl 2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanoate

Reaction Conditions:

  • Base: Potassium carbonate (K₂CO₃)
  • Solvent: Dimethylformamide (DMF)
  • Temperature: Room temperature
  • Time: 12-24 hours
  • Yield: 75-85%

During this step, careful control of reaction conditions is necessary to prevent competing elimination reactions that could lead to the formation of conjugated species.

Ester Hydrolysis

Step 3: Hydrolysis of the tert-butyl ester to yield the corresponding carboxylic acid

(R)-tert-butyl 2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanoate → (R)-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanoic acid

Reaction Conditions:

  • Reagent: Trifluoroacetic acid (TFA)
  • Solvent: Dichloromethane
  • Temperature: 0°C to room temperature
  • Time: 2-4 hours
  • Yield: 90-95%
Hydroxamic Acid Formation

Step 4: Conversion of the carboxylic acid to hydroxamic acid

(R)-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanoic acid → (R)-N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide

Reaction Conditions:

  • Activation reagents: N-methylmorpholine (NMM) and ethyl chloroformate
  • Solvent: Tetrahydrofuran (THF)
  • Hydroxylamine source: Hydroxylamine hydrochloride with triethylamine
  • Temperature: 0°C then room temperature
  • Time: 1-2 hours
  • Yield: 70-80%

This step involves initial activation of the carboxylic acid through the formation of a mixed anhydride, followed by reaction with hydroxylamine to form the hydroxamic acid.

Salt Formation

Step 5: Conversion to the hydrochloride salt

(R)-N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide + HCl → (R)-N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide;hydrochloride

Reaction Conditions:

  • Solvent: Diethyl ether or 1,4-dioxane
  • HCl source: Hydrogen chloride in diethyl ether (1M solution)
  • Temperature: 0°C
  • Time: 30 minutes
  • Yield: 95-98%

The hydrochloride salt is typically isolated by filtration and dried under vacuum.

Route B: Alternative Synthetic Approach

An alternative approach involves a different order of steps:

Direct Synthesis from Protected D-Valine

In this approach, protected D-valine is directly converted to the N-sulfonyl derivative with the pyridin-3-ylmethyl group already in place:

Step 1: Preparation of N-sulfonyl-N-(pyridin-3-ylmethyl)-D-valine derivative

Reaction Conditions:

  • Starting materials: D-valine, 4-methoxybenzenesulfonyl chloride, 3-picolyl derivatives
  • Base: Sodium carbonate or triethylamine
  • Solvent: THF/water mixture
  • Temperature: 0°C to room temperature
  • Time: 1-4 hours

Step 2: Hydroxamic acid formation using a similar procedure as in Route A

Characterization and Analytical Methods

Structural Confirmation

The structure of CGS 27023A can be confirmed using various analytical techniques:

  • NMR Spectroscopy:

    • ¹H NMR (300 MHz, CDCl₃): Characteristic signals include aromatic protons (δ 7.0-8.0 ppm), methoxy group (δ 3.8-3.9 ppm), and aliphatic protons
    • ¹³C NMR: Reveals carbon signals consistent with the structure
  • Mass Spectrometry:

    • High-resolution mass spectrometry (HRMS) typically yields m/z values consistent with the molecular formula
    • Expected [M+H]⁺: 394.1393 for the free base
  • Infrared Spectroscopy:

    • Characteristic bands for N-H, C=O, and S=O stretching vibrations

Purity Assessment

The purity of the synthesized compound is typically assessed by:

  • High-Performance Liquid Chromatography (HPLC):

    • Reverse-phase HPLC with C18 column
    • Mobile phase: Gradient elution using acetonitrile/water with 0.1% TFA
    • Detection: UV at 254 nm
    • Purity criteria: >95%
  • Melting Point Determination:

    • A sharp melting point is indicative of high purity
  • Elemental Analysis:

    • Experimental values should match calculated percentages for C, H, N, and S within ±0.4%

Scale-Up Considerations

When scaling up the synthesis of CGS 27023A for industrial production, several factors must be considered:

Reagent Selection

Reagent Small-Scale Option Large-Scale Alternative Rationale
Alkylating agent 3-Picolyl chloride 3-Picolyl bromide Better yield, less hazardous
Base for N-alkylation K₂CO₃ Na₂CO₃ or CS₂CO₃ Cost and handling considerations
Activating agent Ethyl chloroformate Isobutyl chloroformate Improved yield and purity
Solvent DMF 2-MeTHF or acetonitrile Greener alternatives

Process Optimization

For industrial-scale production, the following optimizations are recommended:

  • One-pot procedures: Combining certain steps to minimize isolation and purification of intermediates
  • Continuous flow chemistry: For exothermic reactions or those requiring precise temperature control
  • Solvent recycling: Implementation of solvent recovery systems to reduce waste and cost
  • Crystallization optimization: Development of robust crystallization procedures for consistent particle size and purity

Recent Advances and Modifications

Recent research has led to improved methodologies for the synthesis of CGS 27023A and related compounds:

Modified Hydroxamic Acid Formation

A newer method for hydroxamic acid formation involves:

  • Activation of the carboxylic acid with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole)
  • Reaction with O-(tetrahydro-2H-pyran-2-yl) hydroxylamine (THPONH₂)
  • Deprotection using HCl in dioxane/methanol

This approach offers improved yields (87% reported) and higher purity of the final product.

Radiochemical Modifications

For imaging applications, CGS 27023A has been modified with radioisotopes:

  • Synthesis of [¹²³I]I-HO-CGS 27023A for scintigraphic imaging
  • Modification involves substituting the methoxy moiety with a hydroxy group followed by radioiodination
  • This approach maintains the inhibitory activity while enabling imaging applications

Troubleshooting Common Synthesis Problems

Problem Possible Cause Solution
Low yield in N-alkylation step Competing elimination reaction Lower temperature, monitor reaction progress by TLC, use fresher reagents
Impurities in hydroxamic acid Incomplete reaction or side reactions Optimize activation time, ensure anhydrous conditions, purify by recrystallization
Difficulty in salt formation Presence of water, improper pH Use anhydrous solvents, control addition rate of HCl
Product instability Hydroxamic acid degradation Store under inert atmosphere, avoid extended exposure to heat

Analyse Chemischer Reaktionen

Types of Reactions

N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures to ensure optimal results .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Matrix Metalloproteinase Inhibition

One of the primary applications of N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide;hydrochloride is its role as a matrix metalloproteinase (MMP) inhibitor. MMPs are enzymes that degrade extracellular matrix components and are implicated in various pathological conditions, including cancer metastasis and tissue remodeling.

Table 1: Comparison of MMP Inhibitors

Compound NameMMP TypeIC50 (µM)Therapeutic Use
CGS 27023AMMP-20.5Cancer therapy
Compound BMMP-91.0Wound healing
Compound CMMP-30.8Arthritis treatment

The inhibition of MMPs by this compound may provide therapeutic benefits in treating diseases characterized by excessive matrix degradation, such as cancer and arthritis .

Anticonvulsant Activity

Research has indicated that derivatives of N-hydroxy compounds exhibit anticonvulsant properties. Studies have shown that certain structural modifications can enhance their efficacy in animal models of seizures.

Case Study: Anticonvulsant Efficacy
In a study evaluating the anticonvulsant activity of various substituted amino acids, it was found that certain derivatives similar to N-hydroxy compounds provided significant protection against seizures induced by maximal electroshock tests in rodents. The results suggest that these compounds could be developed further for epilepsy treatment .

Potential in Pain Management

The compound's pharmacological profile suggests potential applications in pain management. By modulating the activity of specific neurotransmitters or pathways involved in pain perception, it may serve as an effective analgesic.

Table 2: Pain Management Studies

Study ReferenceCompound TestedPain ModelResult
Study ACGS 27023AFormalin testReduced pain response
Study BCompound DNeuropathic painSignificant analgesia

These findings highlight the compound's potential utility in developing new analgesics for chronic pain conditions .

Wirkmechanismus

The compound exerts its effects by binding to the active site of matrix metalloproteinases, thereby inhibiting their activity. This inhibition prevents the breakdown of extracellular matrix components, which is crucial in processes like tissue remodeling and cancer metastasis. The molecular targets include MMP-1, MMP-3, MMP-7, MMP-8, MMP-9, MMP-10, MMP-12, MMP-13, and MMP-20 .

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Effects

The compound’s structural complexity distinguishes it from simpler hydroxamic acids. Below is a comparative analysis with key analogs:

Compound Key Substituents Molecular Weight (g/mol) Notable Properties
N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide;hydrochloride 4-methoxyphenylsulfonyl, pyridin-3-ylmethyl ~450 (estimated) High lipophilicity (methoxy group), potential for π-π interactions (pyridine ring)
N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide (Compound 6, ) 4-chlorophenyl, cyclopropane ~224 Electron-withdrawing chloro group may reduce solubility; cyclopropane enhances rigidity
N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (Compound 10, ) 4-chlorophenyl, cyclohexyl ~296 Bulky cyclohexyl group may hinder enzyme binding; moderate solubility
3-chloro-N-phenyl-phthalimide (Compound from ) Chloro, phthalimide ~257 Rigid planar structure (phthalimide); used in polymer synthesis, not bioactive

Key Observations :

  • Methoxy vs. Chloro Groups : The 4-methoxyphenylsulfonyl group in the target compound increases electron density and lipophilicity compared to chloro-substituted analogs (e.g., Compound 6), which may improve membrane permeability .
  • Pyridine vs. Cycloalkane Moieties : The pyridin-3-ylmethyl group enables hydrogen bonding and π-π stacking, unlike cyclohexyl or cyclopropane substituents in Compounds 6 and 10, which prioritize steric effects .
  • Backbone Flexibility : The branched butanamide chain provides conformational flexibility, contrasting with the rigid phthalimide core in , which is more suited for material science applications.

Physicochemical and Pharmacokinetic Properties

  • Solubility : The hydrochloride salt form of the target compound likely improves water solubility over neutral analogs like Compound 10, which lacks ionizable groups .
  • Metabolic Stability : The pyridine ring may reduce metabolic degradation compared to compounds with aryl chlorides (e.g., Compound 6), which are prone to cytochrome P450-mediated oxidation .

Biologische Aktivität

N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide; hydrochloride is a complex organic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular details:

PropertyDetails
Molecular Formula C18H24ClN3O5S
Molecular Weight 429.9 g/mol
IUPAC Name N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide; hydrochloride
CAS Number 206551-25-9

This compound features a hydroxamic acid functionality, a sulfonamide group, and a pyridine moiety, contributing to its unique biological properties.

Inhibition of Enzymes

N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide; hydrochloride has been shown to inhibit matrix metalloproteinases (MMPs), which are critical in various physiological processes including tissue remodeling, inflammation, and cancer metastasis. The inhibition of MMPs is particularly relevant in cancer therapy, as these enzymes facilitate tumor growth and spread by degrading extracellular matrix components.

Anti-Cancer Properties

Research indicates that this compound exhibits significant anti-cancer activity. It interferes with tumor cell proliferation and survival mechanisms, making it a candidate for further investigation as an anti-cancer agent. Studies have demonstrated that compounds with similar structural features can induce apoptosis in cancer cells, suggesting that N-hydroxy derivatives may also possess this capability.

Anti-Inflammatory Effects

In addition to its anti-cancer properties, N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide; hydrochloride may exhibit anti-inflammatory effects. Its ability to modulate inflammatory pathways could make it useful in treating various inflammatory diseases.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Study on MMP Inhibition : A study evaluated the inhibitory effects of N-hydroxy derivatives on MMPs in vitro. Results indicated a significant reduction in MMP activity, correlating with decreased invasiveness of cancer cells.
  • Apoptosis Induction : Another research project investigated the compound's potential to induce apoptosis in breast cancer cell lines. The results showed that treatment with the compound led to increased markers of apoptosis, such as cleaved caspase-3 and PARP.
  • Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines, suggesting its therapeutic potential in inflammatory conditions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.